molecular formula C15H11NO B1196632 2-Phenylquinolin-4-ol CAS No. 14802-18-7

2-Phenylquinolin-4-ol

Cat. No.: B1196632
CAS No.: 14802-18-7
M. Wt: 221.25 g/mol
InChI Key: JGABMVVOXLQCKZ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a quinoline core with a phenyl group attached at the second position and a hydroxyl group at the fourth position.

Biochemical Analysis

Biochemical Properties

2-Phenylquinolin-4-ol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The hydroxyl group at the 4-position allows this compound to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, including those involving kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been found to modulate the expression of genes involved in oxidative stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. For example, this compound has been identified as an allosteric inhibitor of Akt, a kinase involved in cell survival and proliferation. By binding to the PH domain of Akt, it induces a conformational change that hinders phosphorylation at key sites, thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADPH is crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can localize to specific organelles such as the mitochondria and endoplasmic reticulum. This localization is influenced by targeting signals and post-translational modifications that direct the compound to particular cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of ethyl benzoylacetate with ammonium hydroxide, followed by refluxing in water and extraction with dichloromethane. The resulting amide is then reacted with aniline in the presence of polyphosphoric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Phenylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Comparison with Similar Compounds

    Quinoline: The parent compound of 2-Phenylquinolin-4-ol, known for its antimalarial properties.

    8-Hydroxyquinoline: Another quinoline derivative with antimicrobial and metal-chelating properties.

    4-Hydroxyquinoline: Similar in structure but with different biological activities.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABMVVOXLQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163869
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-18-7, 1144-20-3
Record name 2-Phenyl-4-oxohydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1144-20-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing fluoro and trifluoromethyl derivatives of 2-phenylquinolin-4-ol?

A1: The synthesis involves a two-step process: [, ]

    Q2: Why is there interest in synthesizing this compound derivatives with fluoro and trifluoromethyl substitutions?

    A2: While the provided abstracts don't explicitly state the reason, incorporating fluorine and trifluoromethyl groups into drug-like molecules is a common strategy in medicinal chemistry. [, ] These groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, synthesizing these derivatives likely aims to explore their potential for improved pharmacological properties compared to the parent this compound compound.

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